(4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzylpiperazine moiety linked to a pyrazolopyrimidine core, which is further substituted with a furan ring and a trifluoromethyl group. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazolopyrimidine core, followed by the introduction of the furan and trifluoromethyl groups through various substitution reactions. The final step involves the coupling of the benzylpiperazine moiety to the pyrazolopyrimidine core under specific reaction conditions, such as the use of a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalytic systems can be employed to achieve efficient large-scale production. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazolopyrimidine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazolopyrimidine core can produce tetrahydropyrazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the pyrazolopyrimidine core could modulate enzyme activity. The furan and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone: Lacks the trifluoromethyl group, which may affect its biological activity.
(4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in (4-Benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone enhances its lipophilicity and metabolic stability, making it a unique compound with distinct advantages over similar molecules. This structural feature may contribute to its improved pharmacokinetic properties and potential therapeutic efficacy.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N5O2/c24-23(25,26)20-13-18(19-7-4-12-33-19)28-21-17(14-27-31(20)21)22(32)30-10-8-29(9-11-30)15-16-5-2-1-3-6-16/h1-7,12,14,18,20,28H,8-11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZSOVLNYHEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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